

# Physical and chemical characteristics of 3-Methoxy-4-(trifluoromethyl)benzoic acid

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## Compound of Interest

Compound Name:	3-Methoxy-4-(Trifluoromethyl)Benzoic Acid
Cat. No.:	B1591211

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## An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

## Introduction

**3-Methoxy-4-(trifluoromethyl)benzoic acid** is a highly functionalized aromatic carboxylic acid of significant interest to the scientific community, particularly those in drug discovery and materials science. Its structure, which combines a methoxy group, a trifluoromethyl group, and a carboxylic acid on a benzene ring, imparts a unique combination of electronic, steric, and physicochemical properties. The methoxy group acts as an electron-donating group, while the trifluoromethyl ( $\text{CF}_3$ ) group is a potent electron-withdrawing group and a bioisostere for methyl or chloro moieties.<sup>[1]</sup> This juxtaposition of functionalities makes the molecule a versatile building block for creating complex chemical entities with tailored biological activities and material characteristics. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and analytical methodologies, designed for researchers and development professionals.

## Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in any scientific endeavor. This section details the core identity and characteristics of **3-Methoxy-4-(trifluoromethyl)benzoic acid**.

## Chemical Identity and Structure

The arrangement of the methoxy and trifluoromethyl groups ortho and meta to the carboxylic acid, respectively, dictates the molecule's reactivity and intermolecular interactions.

dot Caption: 2D structure of **3-Methoxy-4-(trifluoromethyl)benzoic acid**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	<b>3-methoxy-4-(trifluoromethyl)benzoic acid</b>	<a href="#">[2]</a>
CAS Number	276861-63-3	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	220.15 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
SMILES	COC1=C(C=CC(=C1)C(=O)O)C(F)(F)F	<a href="#">[2]</a>

| InChI Key | HBMINIVKUVKEB-UHFFFAOYSA-N |[\[2\]](#) |

## Physical Properties

The physical properties are critical for determining appropriate solvent systems for reactions, purification, and formulation.

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical Form	<b>Solid</b>	<a href="#">[5]</a>
Melting Point	209 - 211 °C	<a href="#">[2]</a> <a href="#">[4]</a>

| Purity | Typically ≥97% |[\[2\]](#)[\[5\]](#) |

## Spectroscopic Data

While specific spectra are proprietary, the expected spectroscopic signatures can be inferred from the structure:

- $^1\text{H}$  NMR: Signals would be expected for the aromatic protons (likely complex splitting patterns), the methoxy group protons (a singlet around 3.8-4.0 ppm), and the carboxylic acid proton (a broad singlet at >10 ppm).
- $^{13}\text{C}$  NMR: Resonances for the aromatic carbons, the carboxylic carbon (~165-170 ppm), the methoxy carbon (~55-60 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling).
- $^{19}\text{F}$  NMR: A singlet for the  $-\text{CF}_3$  group.
- IR Spectroscopy: Characteristic peaks for O-H stretching of the carboxylic acid ( $\sim 2500\text{-}3300\text{ cm}^{-1}$ , broad), C=O stretching ( $\sim 1700\text{ cm}^{-1}$ ), C-O stretching, and C-F stretching bands.
- Mass Spectrometry: The molecular ion peak ( $\text{M}^+$ ) would be observed at  $\text{m/z}$  220.03, with characteristic fragmentation patterns.

## Section 2: Synthesis and Reactivity

### Rationale for Synthetic Strategy

Synthesizing polysubstituted benzene rings requires careful strategic planning to ensure correct regiochemistry. The directing effects of the substituents are paramount. A common approach involves starting with a precursor that already contains one or two of the desired groups and then introducing the remaining functionalities. For this molecule, a plausible route

could involve the trifluoromethylation and methoxylation of a suitable benzoic acid precursor or the oxidation of a correspondingly substituted toluene.

## Exemplary Synthetic Protocol: Oxidation of a Toluene Precursor

This protocol is a representative example and may require optimization. It is based on standard organic chemistry transformations.

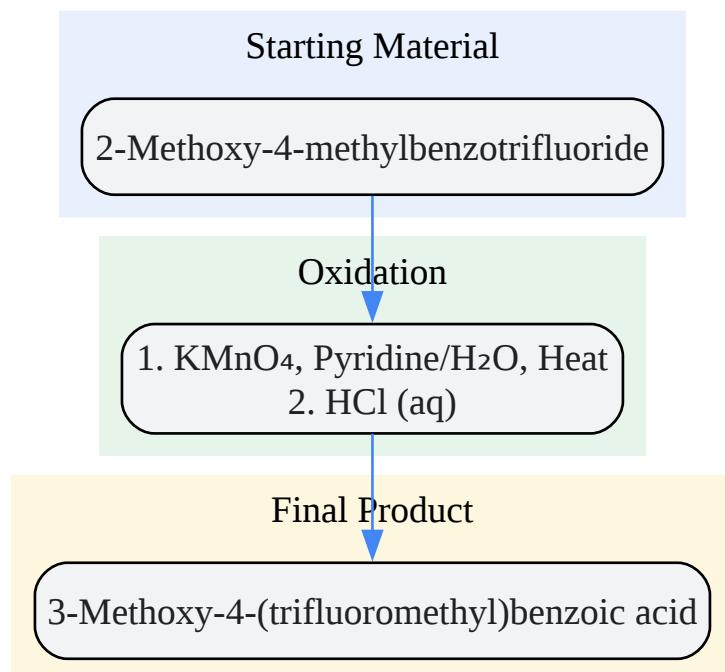
### Step 1: Synthesis of 2-Methoxy-4-methylbenzotrifluoride (Starting Material)

- **Rationale:** Begin with a commercially available precursor like 4-methyl-2-nitroanisole. The nitro group can be converted to the trifluoromethyl group.
- **Procedure:** a. Convert the nitro group to a diazonium salt using sodium nitrite and a strong acid. b. Perform a trifluoromethylation reaction (e.g., a Sandmeyer-type reaction using a trifluoromethyl source).

### Step 2: Oxidation to **3-Methoxy-4-(trifluoromethyl)benzoic acid**

- **Rationale:** The methyl group on the aromatic ring can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate ( $KMnO_4$ ). The electron-withdrawing  $CF_3$  group can make this oxidation more challenging than on an unsubstituted toluene.
- **Protocol:** a. To a solution of 2-Methoxy-4-methylbenzotrifluoride in a mixture of pyridine and water, add potassium permanganate ( $KMnO_4$ ) portion-wise. b. Heat the reaction mixture under reflux for several hours until the purple color of the permanganate disappears. c. Cool the mixture to room temperature and filter off the manganese dioxide ( $MnO_2$ ) byproduct. d. Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2. This will precipitate the carboxylic acid product. e. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. f. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

## Reaction Pathway Visualization



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Email: [info@benchchem.com](mailto:info@benchchem.com)